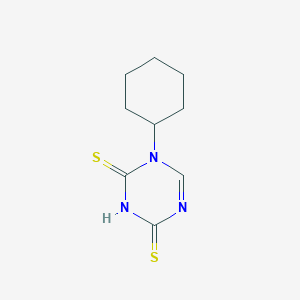
1-Cyclohexyl-1,3,5-triazine-2,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-1,3,5-triazine-2,4-dithione is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by a triazine ring substituted with a cyclohexyl group and two thioketone groups at the 2 and 4 positions. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
The synthesis of 1-Cyclohexyl-1,3,5-triazine-2,4-dithione can be achieved through several methods. One common approach involves a catalyst-free one-pot synthetic methodology. This method utilizes three-component reactions of arylaldehydes, thiourea, and orthoformates. The reaction is typically carried out in dimethylformamide (DMF) at 80°C for about 5 hours . The procedure is efficient and provides moderate to good yields of the desired product.
Análisis De Reacciones Químicas
1-Cyclohexyl-1,3,5-triazine-2,4-dithione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the thioketone groups.
Cyclization Reactions: It can undergo cyclization reactions, forming different heterocyclic structures.
Oxidation and Reduction: The thioketone groups can be oxidized or reduced under appropriate conditions.
Common reagents used in these reactions include thiourea, orthoformates, and various aldehydes. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Cyclohexyl-1,3,5-triazine-2,4-dithione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology and Medicine:
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-1,3,5-triazine-2,4-dithione involves its interaction with molecular targets through its thioketone groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s ability to undergo substitution and cyclization reactions also contributes to its biological activity .
Comparación Con Compuestos Similares
1-Cyclohexyl-1,3,5-triazine-2,4-dithione can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4,6-trione: This compound has three carbonyl groups instead of thioketone groups.
1,3,5-Triazine-2,4-dithione: Similar to this compound but without the cyclohexyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
26724-64-1 |
|---|---|
Fórmula molecular |
C9H13N3S2 |
Peso molecular |
227.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C9H13N3S2/c13-8-10-6-12(9(14)11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,13,14) |
Clave InChI |
OTXXOOLSMLQVKS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=NC(=S)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)

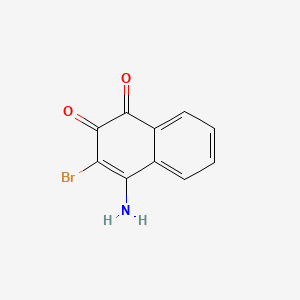
![N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine](/img/structure/B14007197.png)
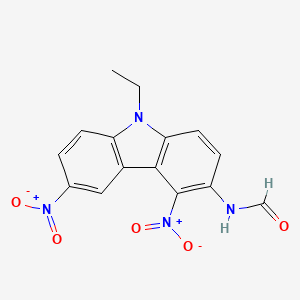
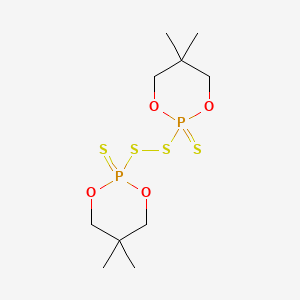

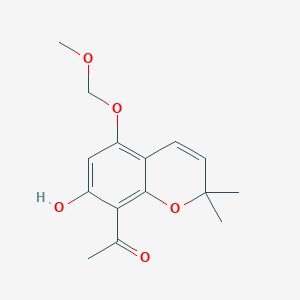

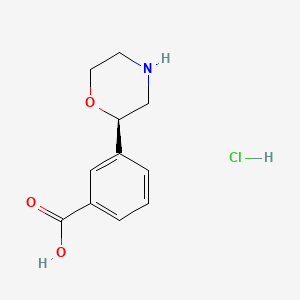
![[(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B14007224.png)
